TERT-BUTYL 2-OXO-1H-SPIRO[INDOLE-3,3'-PIPERIDINE]-1'-CARBOXYLATE
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Overview
Description
tert-Butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. Spirocyclic compounds are characterized by their unique three-dimensional structures, which allow them to interact with a wide range of biological targets.
Preparation Methods
The synthesis of tert-butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation and Cyclization: The synthesis begins with the dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate.
Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound.
Purification: The compound is obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification.
Chemical Reactions Analysis
tert-Butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and piperidine moieties.
Common reagents used in these reactions include tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate has several scientific research applications, including :
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and hormonal pathways.
Biological Studies: It is employed in studies investigating the interaction of spirocyclic compounds with various biological receptors.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind effectively to three-dimensional protein targets, influencing pathways related to cell signaling and receptor activation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
tert-Butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds such as :
Spirotryprostatin A and B: These compounds also feature spirocyclic structures and are known for their microtubule assembly inhibition properties.
Pteropodine and Isopteropodine: These compounds interact with muscarinic serotonin receptors and have potential therapeutic applications.
The uniqueness of tert-butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate lies in its specific structural features and the range of biological activities it can exhibit.
Properties
IUPAC Name |
tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-6-9-17(11-19)12-7-4-5-8-13(12)18-14(17)20/h4-5,7-8H,6,9-11H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXCGBUOSKUGDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)C3=CC=CC=C3NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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